molecular formula C8H18Cl2N2S B13629268 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride

2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride

Cat. No.: B13629268
M. Wt: 245.21 g/mol
InChI Key: RUQPZQJLKKWIAS-UHFFFAOYSA-N
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Description

2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with a thietane group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane or piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperazine or thietane derivatives.

Scientific Research Applications

2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may influence neurotransmitter systems, such as the serotoninergic or adrenergic systems, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is unique due to the presence of both a thietane ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H18Cl2N2S

Molecular Weight

245.21 g/mol

IUPAC Name

2-methyl-1-(thietan-3-yl)piperazine;dihydrochloride

InChI

InChI=1S/C8H16N2S.2ClH/c1-7-4-9-2-3-10(7)8-5-11-6-8;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

RUQPZQJLKKWIAS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CSC2.Cl.Cl

Origin of Product

United States

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